

BAY1125976: A Comparative Guide to Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, making it a critical target for therapeutic intervention.[3][4] This guide provides a comprehensive comparison of **BAY1125976**'s cross-reactivity with other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

High Selectivity for AKT1/2

BAY1125976 demonstrates notable selectivity for AKT1 and AKT2 over the closely related isoform AKT3 and a wide range of other kinases.[1][5] Its allosteric mechanism of action, targeting a pocket formed by the kinase and pleckstrin homology (PH) domains, contributes to this high specificity, as this binding site is not conserved across all kinases.[2][6] In contrast to ATP-competitive inhibitors, allosteric inhibitors like **BAY1125976** can offer improved tolerability by avoiding off-target effects associated with the highly conserved ATP-binding pocket.[4][6]

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **BAY1125976** against its primary targets and notable off-targets identified in broad kinase screening panels.



Kinase Target	IC50 / Kd (nM)	Assay Type	ATP Concentration	Notes
AKT1	5.2	TR-FRET	10 μΜ	Potent inhibition. [5][7][8]
44	TR-FRET	2 mM	[5][8]	_
2.7 (Kd)	SPR	-	Active AKT1.[7]	_
1.3 (Kd)	SPR	-	Inactive AKT1.[7]	
AKT2	18	TR-FRET	10 μΜ	Potent inhibition. [5][7][8]
36	TR-FRET	2 mM	[5][8]	
AKT3	427	TR-FRET	10 μΜ	Significantly weaker inhibition compared to AKT1/2.[5][7][8]
FLT3 (D835Y)	210 (Kd)	DiscoverX Screen	-	Closest identified off-target.[7]
CKL1	310 (Kd)	DiscoverX Screen	-	[7]
MKNK2	330 (Kd)	DiscoverX Screen	-	[7]

Data compiled from multiple sources.[5][7][8]

A broad kinase panel screen by Millipore (230 kinases) showed no significant off-target activity at a concentration of 10 μ M.[7] Similarly, the Ricerca Lead Profiler screen also indicated no significant effects at concentrations below 10 μ M.[7]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay



This assay quantitatively measures the enzymatic activity of a kinase.

- Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., full-length AKT1, AKT2, or AKT3), a fluorescently labeled substrate peptide, and ATP at a specified concentration (e.g., 10 µM or 2 mM).
- Inhibitor Addition: **BAY1125976** is added to the reaction mixture at varying concentrations.
- Incubation: The reaction is incubated to allow for the phosphorylation of the substrate by the kinase.
- Detection: A europium-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the europium and the fluorescent label on the substrate into close proximity.
- Signal Measurement: Excitation of the europium donor results in energy transfer to the
 acceptor fluorophore on the substrate (FRET), which then emits light at a specific
 wavelength. The intensity of this emitted light is proportional to the degree of substrate
 phosphorylation and is measured using a plate reader.
- IC50 Determination: The concentration of **BAY1125976** that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

DiscoverX Kinase Screen (ScanMAX)

This is a competitive binding assay used for broad kinase profiling.

- Assay Principle: The assay measures the ability of a test compound (BAY1125976) to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest.
- Kinase and Ligand Incubation: DNA-tagged kinases are incubated with the immobilized ligand in the presence of varying concentrations of BAY1125976.
- Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

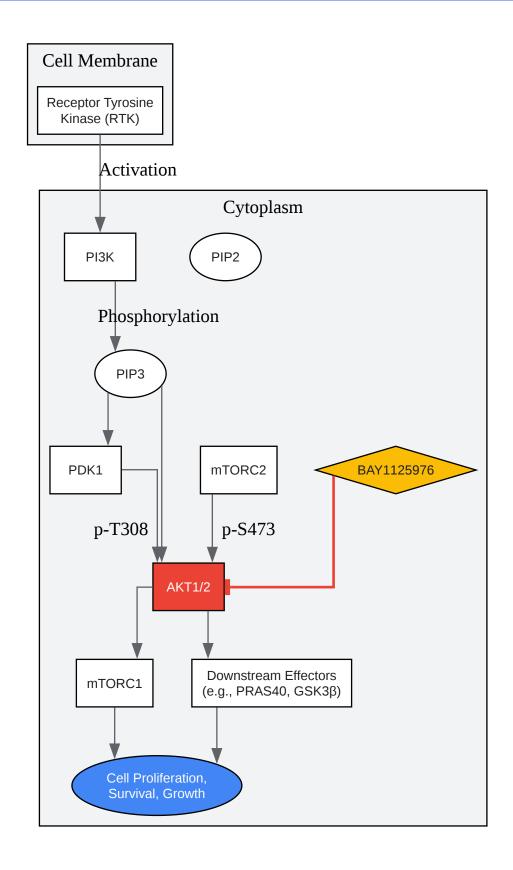


• Kd Calculation: A lower amount of bound kinase indicates stronger competition from the test compound. The dissociation constant (Kd) is then calculated based on the displacement curve, representing the binding affinity of the compound for the kinase.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

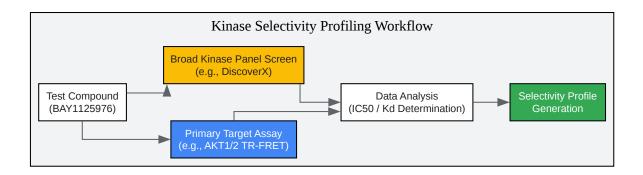




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Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of **BAY1125976** on AKT1/2.



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Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

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